molecular formula C12H32Si4 B157614 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane CAS No. 1747-57-5

1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane

Cat. No. B157614
CAS RN: 1747-57-5
M. Wt: 288.72 g/mol
InChI Key: IJLLHKKTJFVIDZ-UHFFFAOYSA-N
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Description

1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane is an organosilicon compound. It is a colorless liquid that contains four silicon atoms and eight methyl groups in its molecular structure .


Synthesis Analysis

The synthesis of 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane can be achieved through the thermal condensation reaction of 1,1,3,3-tetramethyl-1,3-disilacyclobutane in a medium of polar solvent .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 54 bonds. There are 20 non-H bonds, 9 rotatable bonds, and 1 hydroxyl group .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane is a thermal condensation reaction .


Physical And Chemical Properties Analysis

This compound is a colorless liquid. It has good thermal stability and chemical stability, allowing it to be used at higher temperatures for extended periods. It is soluble in organic solvents such as alkanes, aromatics, alcohols, and ketones . Its empirical formula is C8H26O3Si4, and it has a molecular weight of 282.63 . The compound has a refractive index of 1.388 (lit.), a boiling point of 169 °C (lit.), and a density of 0.862 g/mL at 20 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis : 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane has been synthesized through thermal condensation reactions, demonstrating its preparative yield potential (Nametkin et al., 1970).
  • Molecular Structure : The crystal and molecular structure of this compound has been examined, revealing insights into its monoclinic crystallization and conformational properties (Schnering et al., 1976).

Chemical Reactions and Mechanisms

  • Solvolysis Studies : Research on the acid-catalyzed solvolysis of related cyclosilazoxanes provides insights into reaction mechanisms and solvent effects (Lasocki & Witekowa, 1991).
  • Isomerization : The isomerization of related compounds to their trans forms by exposure to metal hydride complexes highlights the chemical flexibility and reactivity of this class of compounds (Zhang et al., 2001).

Pyrolysis and Derivative Formation

  • Pyrolysis Studies : Investigations into the pyrolysis of hexamethylcyclotrisilthiane in the presence of cyclic siloxanes offer insights into possible reaction pathways and intermediate formations (Soysa & Weber, 1979).
  • Derivative Synthesis : Research into the synthesis of related 1,1-bis(silyl)ethenes and their transformation into cyclic carbosiloxanes showcases the versatility of these compounds in forming varied structures (Pawluć et al., 2005).

Catalysis and Reactivity

  • Catalytic Studies : Research on the trans-silylation and cross-metathesis of styrene with related compounds catalyzed by ruthenium complexes contributes to understanding the catalytic potential of these compounds (Marciniec et al., 1999).
  • Metal-Silicon Bonded Compounds : Investigations into metal-silicon bonded compounds, including derivatives of octamethyl-1,2-disilacyclobutane, provide insights into Si-Si cleavage and insertion reactions (Ilsley et al., 1980).

properties

IUPAC Name

1,1,3,3,5,5,7,7-octamethyl-1,3,5,7-tetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLLHKKTJFVIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C[Si](C[Si](C[Si](C1)(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169891
Record name 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane

CAS RN

1747-57-5
Record name 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1747-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Reactant of Route 2
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Reactant of Route 2
1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane

Citations

For This Compound
3
Citations
NS Nametkin, VA Poletaev, VI Zav'yalov… - Bulletin of the Academy …, 1970 - Springer
Conclusions The possibility of obtaining 1,1,3,3,5,5,7,7-octamethyl-1,3,5,7-tetrasilacyclooctane in a preparative yield was shown on the example of the thermal condensation reaction of …
Number of citations: 3 link.springer.com
AD Redhouse - 1976 - books.google.com
The main purpose of this chapter is by tradition one of information retrieval. It presents a concise tabulation of structural data which is intended to be comprehensive (Section 2) together …
Number of citations: 7 books.google.com
HGVON SCHNERING, A Lipka… - Chemischer …, 1976 - Wiley Online Library
Number of citations: 3

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